Allylprodine Hydrochloride: Chemical Structure, Molecular Weight, and Pharmacological Profiling
Allylprodine Hydrochloride: Chemical Structure, Molecular Weight, and Pharmacological Profiling
Executive Summary
Allylprodine hydrochloride is a highly potent synthetic opioid analgesic and a structural analog of prodine. Originally discovered by Hoffmann-La Roche in 1957 during structural-activity relationship (SAR) research on pethidine, allylprodine has since become a critical pharmacological probe for mapping the µ-opioid receptor (MOR)[1]. As a Senior Application Scientist, understanding the physicochemical properties, stereoselective synthesis, and receptor-binding causality of allylprodine is essential for advanced drug development and opioid receptor modeling. This whitepaper provides an in-depth technical analysis of allylprodine hydrochloride, detailing its chemical structure, molecular weight, synthetic workflows, and analytical validation protocols.
Chemical Identity and Physicochemical Properties
Allylprodine is a 4-phenylpiperidine derivative. The introduction of a 3-allyl group to the piperidine core fundamentally alters its spatial geometry and receptor affinity[1][2]. In laboratory and analytical settings, it is most commonly handled as a hydrochloride salt to enhance aqueous solubility and chemical stability[3].
The quantitative physicochemical data for both the free base and the hydrochloride salt are summarized in Table 1.
Table 1: Physicochemical and Structural Properties of Allylprodine
| Property | Value |
| IUPAC Name | (1-methyl-4-phenyl-3-prop-2-enylpiperidin-4-yl) propanoate |
| Base Chemical Formula | C18H25NO2[1][4] |
| Base Molecular Weight | 287.40 g/mol [1][4] |
| Hydrochloride Salt Formula | C18H26ClNO2 |
| Hydrochloride Molecular Weight | 323.86 g/mol [5] |
| CAS Registry Number (Base) | 25384-17-2[1][4] |
| CAS Registry Number (HCl) | 25384-18-3[3] |
| Computed XLogP3 | 2.97[4] |
| Kovats Retention Index | 1929 (Standard non-polar)[4] |
Structural Pharmacology and Stereoselectivity
The causality behind allylprodine's exceptional analgesic potency—specifically the 3R,4S-isomer, which is 23 times more potent than morphine—lies in its highly stereoselective binding profile[1].
Unlike simpler prodine analogs, the 3-allyl group of allylprodine engages an auxiliary hydrophobic amino acid target within the µ-opioid receptor's binding pocket[1][6]. Three-dimensional modeling demonstrates that this alkene group perfectly overlays the alkenes found in 14-cinnamoyloxycodeinone, reinforcing the presence of a distinct alkene-interacting subsite[1]. Furthermore, SAR studies utilizing allylprodine analogues have proven that phenolic and nonphenolic opioids interact with entirely different subsites on the identical opioid receptor[7]. The protonated nitrogen ion-pairs with a common anionic site, while the nonphenolic aromatic ring of allylprodine binds to a specific hydrophobic pocket (Site P), distinct from the hydrogen-bonding site required by phenolic opioids[2].
Logical relationship of Allylprodine binding to the mu-opioid receptor subsites.
Synthetic Methodology: The Claisen Rearrangement Workflow
To achieve the precise stereochemistry required for receptor affinity, the synthesis of allylprodine relies on a highly controlled sequence of pericyclic and nucleophilic reactions[2].
Step-by-Step Synthesis Protocol
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Allylation via Claisen Rearrangement : 1-methyl-4-piperidinone is converted into an allyl vinyl ether intermediate. Upon heating, this intermediate undergoes a [3,3]-sigmatropic Claisen rearrangement.
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Causality: This specific pericyclic reaction is chosen because the transition state highly favors the formation of the thermodynamically stable trans-isomer of 3-allyl-1-methyl-4-piperidinone, effectively locking in the stereocenter required for the highly active 3R,4S enantiomer[2].
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Nucleophilic Addition : The resulting 3-allyl-1-methyl-4-piperidinone is reacted with phenyllithium in anhydrous tetrahydrofuran (THF) at -78°C.
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Causality: Maintaining cryogenic temperatures prevents unwanted enolization of the ketone and directs the nucleophilic attack of the phenyl group to the equatorial face, yielding the correct diastereomer of 3-allyl-1-methyl-4-phenyl-4-piperidinol[2].
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-
Esterification : The tertiary alcohol (alkoxide) intermediate is reacted with propionyl chloride in the presence of pyridine.
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Causality: Pyridine acts as a non-nucleophilic acid scavenger, neutralizing the HCl byproduct generated during esterification. This prevents the premature cleavage of the newly formed propanoate ester[2].
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-
Salification : The purified allylprodine free base is dissolved in dry diethyl ether, and anhydrous HCl gas is bubbled through the solution.
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Causality: Strictly anhydrous conditions must be maintained to prevent the hydrolysis of the propanoate ester. The salification yields allylprodine hydrochloride as a stable precipitate, which is subsequently filtered and recrystallized for biological assays.
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Step-by-step synthetic workflow for Allylprodine Hydrochloride.
Analytical Characterization and Validation
A rigorous protocol must be a self-validating system. Following synthesis, the structural integrity of allylprodine hydrochloride must be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS)[8][9].
GC-MS Validation Protocol
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Causality: GC-MS is utilized because the chromatographic phase separates any unreacted stereoisomers or diastereomeric impurities, while the mass analyzer provides a definitive structural fingerprint.
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Retention Validation : On a standard non-polar column, the compound must exhibit a Kovats Retention Index of exactly 1929[4].
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Fragmentation Fingerprint : The electron ionization (EI) mass spectrum must display primary fragmentation ions at m/z 172 and m/z 214 [9]. The m/z 214 ion corresponds to the loss of the propanoate ester group, while m/z 172 represents the core cleavage of the substituted piperidine ring, definitively validating the success of the Claisen rearrangement and esterification steps[9].
Regulatory Status
Due to its high potency and abuse potential, allylprodine (and its salts) is strictly regulated globally. In the United States, it is classified under the Controlled Substances Act as a Schedule I Narcotic (DEA Code 9602), indicating no accepted medical use and a high potential for abuse[1][4].
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Allylprodine - Wikipedia Source: wikipedia.org URL:[Link]
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Allylprodine Hydrochloride — Chemical Substance Information Source: nextsds.com URL:[Link]
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Allylprodine analogues as receptor probes. Evidence that phenolic and nonphenolic ligands interact with different subsites on identical opioid receptors Source: nih.gov (PubMed) URL:[Link]
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Allylprodine | C18H25NO2 | CID 32938 - PubChem Source: nih.gov (PubChem) URL:[Link]
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SYNTHESIS AND BIOLOGICAL EVALUATION OF ALLYLPRODINE ANALOGUES Source: proquest.com URL:[Link]
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The Oxford Catalogue of Opioids: A systematic synthesis of opioid drug names and their pharmacology Source: nih.gov (PMC) URL:[Link]
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Allylprodine | C18H25NO2 | CID 32938 - PubChem (Spectral Information) Source: nih.gov (PubChem) URL:[Link]
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